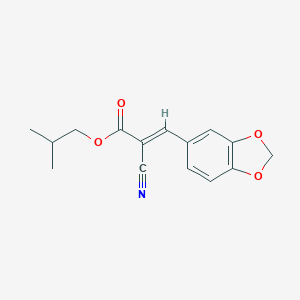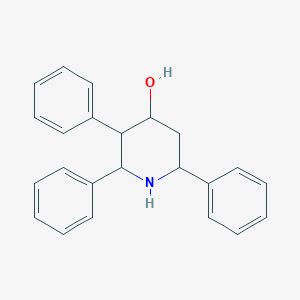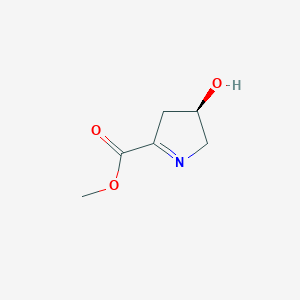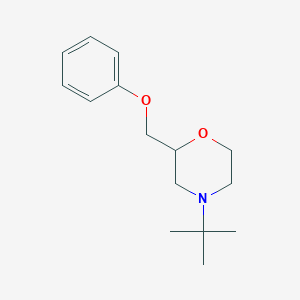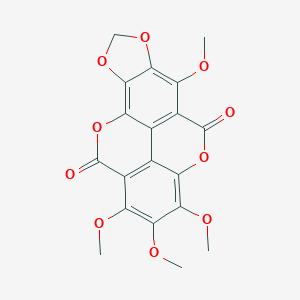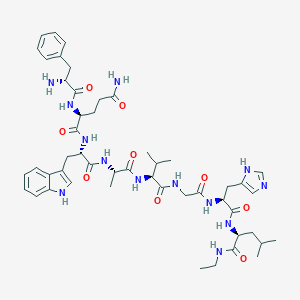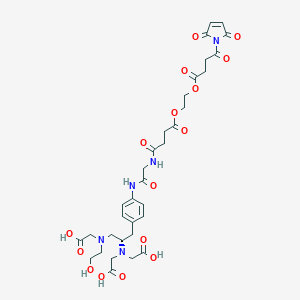
Ethyleneglycol bis(succinimidyl succinate)hydroxyethylethylenediamine triacetic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
YM 46303は、M3受容体に高い親和性を示す、選択的で強力なムスカリン受容体拮抗薬です。
製法
YM 46303の合成には、キヌクリジニルヘテロアリールカルバメート誘導体の調製が含まれます。合成経路は通常、以下のステップを含みます。
キヌクリジニル中間体の形成: これは、キヌクリジンを適切な試薬と反応させて中間体を形成することにより行われます。
ビフェニルカルバメートとのカップリング: 中間体は、特定の反応条件下でビフェニルカルバメートとカップリングされ、YM 46303を形成します
YM 46303の工業生産方法は広く文書化されていませんが、合成は一般的に大規模生産用に最適化された同様のステップに従います。
準備方法
The synthesis of YM 46303 involves the preparation of quinuclidinyl heteroarylcarbamate derivatives. The synthetic route typically includes the following steps:
Formation of quinuclidinyl intermediate: This involves the reaction of quinuclidine with appropriate reagents to form the intermediate.
Coupling with biphenylylcarbamate: The intermediate is then coupled with biphenylylcarbamate under specific reaction conditions to form YM 46303
Industrial production methods for YM 46303 are not widely documented, but the synthesis generally follows similar steps with optimization for large-scale production.
化学反応の分析
YM 46303は、次のような様々な化学反応を受けます。
酸化: YM 46303は、特定の条件下で酸化されて酸化誘導体を形成することができます。
還元: 還元反応は、化合物内の官能基を修飾するために実施できます。
これらの反応で使用される一般的な試薬と条件には、酸化剤、還元剤、および反応を促進する特定の触媒が含まれます。これらの反応から形成される主要な生成物は、使用される特定の条件と試薬によって異なります。
科学的研究の応用
YM 46303には、次のような科学研究における様々な応用があります。
化学: ムスカリン受容体拮抗作用とその様々な化学経路への影響を研究するためのモデル化合物として使用されます。
生物学: ムスカリン受容体、特にM3受容体を含む研究で使用され、生物学的プロセスにおける役割を理解します。
医学: 尿失禁やムスカリン受容体活性の関連する他の状態の治療における潜在的な治療的用途について調査されています。
作用機序
YM 46303は、M3ムスカリン受容体に選択的に結合して拮抗することにより効果を発揮します。この受容体は、平滑筋収縮や腺分泌など、様々な生理学的プロセスに関与しています。 M3受容体をブロックすることにより、YM 46303はこれらのプロセスを阻害し、尿失禁などの状態における治療効果をもたらします .
類似化合物の比較
YM 46303は、他のムスカリン受容体拮抗薬と比較して、M3受容体に対する高い選択性と効力を持っているため、ユニークです。類似化合物には以下が含まれます。
オキシブチニン: 尿失禁の治療に使用される別のムスカリン受容体拮抗薬。 .
ダリフェナシン: 同様の治療目的で使用される選択的なM3受容体拮抗薬。
チオトロピウム臭化物: 呼吸器疾患の治療における応用を持つ別のムスカリン受容体拮抗薬
YM 46303は、高い選択性と効力を有しているため、研究と潜在的な治療的用途に有益な化合物です。
類似化合物との比較
YM 46303 is unique due to its high selectivity and potency for the M3 receptor compared to other muscarinic receptor antagonists. Similar compounds include:
Oxybutynin: Another muscarinic receptor antagonist used to treat urinary incontinence. .
Darifenacin: A selective M3 receptor antagonist used for similar therapeutic purposes.
Tiotropium Bromide: Another muscarinic receptor antagonist with applications in treating respiratory conditions
YM 46303 stands out due to its higher selectivity and potency, making it a valuable compound for research and potential therapeutic applications.
特性
CAS番号 |
112028-42-9 |
|---|---|
分子式 |
C33H41N5O16 |
分子量 |
763.7 g/mol |
IUPAC名 |
2-[[(2S)-2-[bis(carboxymethyl)amino]-3-[4-[[2-[[4-[2-[4-(2,5-dioxopyrrol-1-yl)-4-oxobutanoyl]oxyethoxy]-4-oxobutanoyl]amino]acetyl]amino]phenyl]propyl]-(2-hydroxyethyl)amino]acetic acid |
InChI |
InChI=1S/C33H41N5O16/c39-12-11-36(18-29(45)46)17-23(37(19-30(47)48)20-31(49)50)15-21-1-3-22(4-2-21)35-25(41)16-34-24(40)5-9-32(51)53-13-14-54-33(52)10-8-28(44)38-26(42)6-7-27(38)43/h1-4,6-7,23,39H,5,8-20H2,(H,34,40)(H,35,41)(H,45,46)(H,47,48)(H,49,50)/t23-/m0/s1 |
InChIキー |
YVWHQQRSCBAMFB-QHCPKHFHSA-N |
SMILES |
C1=CC(=CC=C1CC(CN(CCO)CC(=O)O)N(CC(=O)O)CC(=O)O)NC(=O)CNC(=O)CCC(=O)OCCOC(=O)CCC(=O)N2C(=O)C=CC2=O |
異性体SMILES |
C1=CC(=CC=C1C[C@@H](CN(CCO)CC(=O)O)N(CC(=O)O)CC(=O)O)NC(=O)CNC(=O)CCC(=O)OCCOC(=O)CCC(=O)N2C(=O)C=CC2=O |
正規SMILES |
C1=CC(=CC=C1CC(CN(CCO)CC(=O)O)N(CC(=O)O)CC(=O)O)NC(=O)CNC(=O)CCC(=O)OCCOC(=O)CCC(=O)N2C(=O)C=CC2=O |
同義語 |
EGS-HED3A ethyleneglycol bis(succinimidyl succinate)hydroxyethylethylenediamine triacetic acid |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


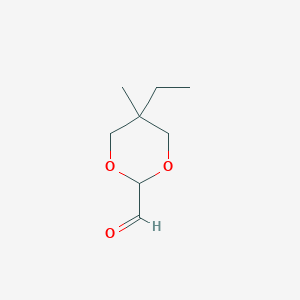
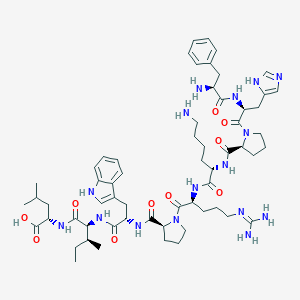
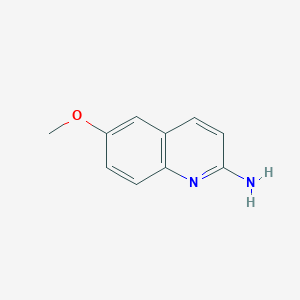
![8-(2,4-Dimethoxyphenyl)-6-methoxy-6,7-dimethyl-7,8-dihydro-[1,3]dioxolo[4,5-g]chromene](/img/structure/B55853.png)
